Cloranolol

概要

説明

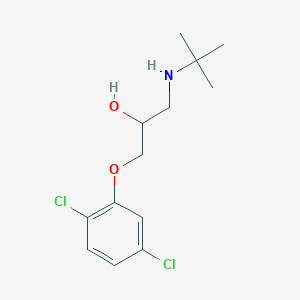

クロラノロールは、トバナムとしても知られるβ遮断薬です。主に心臓血管疾患、特に高血圧症や不整脈の治療に使用されます。 この化合物の化学式はC13H19Cl2NO2で、分子量は292.20 g/molです .

2. 製法

合成経路および反応条件: クロラノロールは、一連の化学反応によって合成することができます。一般的な方法の1つは、2,5-ジクロロフェノールとエピクロロヒドリンを反応させて、1-(2,5-ジクロロフェノキシ)-2,3-エポキシプロパンを生成することです。 この中間体は次に、tert-ブチルアミンと反応させてクロラノロールが生成されます .

工業的生産方法: クロラノロールの工業的生産は、通常、上記合成経路を使用した大規模な化学合成によって行われます。 プロセスは、高収率と高純度のために最適化されており、多くの場合、再結晶化やクロマトグラフィーなどの精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Cloranolol can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form 1-(2,5-dichlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

化学反応の分析

反応の種類: クロラノロールは、以下を含むさまざまな化学反応を起こします。

酸化: クロラノロールは、対応するケトンまたはカルボン酸を形成するように酸化できます。

還元: クロラノロールの還元により、アルコール誘導体が生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: ケトンまたはカルボン酸の形成。

還元: アルコール誘導体の形成。

4. 科学研究への応用

クロラノロールは、科学研究において幅広い用途があります。

化学: β遮断薬とその合成の研究におけるモデル化合物として使用されます。

生物学: さまざまな生物学的システムにおけるβアドレナリン受容体への影響について調査されています。

医学: 心臓血管疾患、特に高血圧症や不整脈の治療における治療の可能性について研究されています。

科学的研究の応用

Hypertension Management

Cloranolol has been primarily studied for its efficacy in lowering blood pressure. As a beta-blocker, it works by blocking the effects of adrenaline on the heart and blood vessels, leading to decreased heart rate and reduced force of contraction.

- Mechanism of Action : this compound selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. This results in decreased cardiac output and lower systolic and diastolic blood pressure .

Arrhythmia Treatment

In addition to hypertension, this compound may be beneficial in managing arrhythmias. The drug's ability to modulate heart rate makes it a candidate for treating conditions such as atrial fibrillation and ventricular tachycardia.

- Clinical Evidence : Studies have shown that beta-blockers can significantly reduce the incidence of arrhythmias during stress tests and post-myocardial infarction .

Anxiety Disorders

Emerging research suggests that this compound might also have applications in treating anxiety disorders, particularly performance anxiety. By reducing physiological symptoms such as tachycardia and tremors associated with anxiety, it can help improve patient outcomes during stressful situations.

- Case Studies : Clinical trials have indicated that beta-blockers can effectively alleviate symptoms of performance anxiety, with patients reporting reduced anxiety levels during public speaking engagements .

Pharmacokinetics and Dosage

This compound exhibits a moderate half-life, allowing for once-daily dosing in many cases. The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by the liver.

- Elimination : Excreted via urine as metabolites .

Adverse Effects and Contraindications

While generally well-tolerated, this compound may cause side effects such as fatigue, dizziness, or gastrointestinal disturbances. It is contraindicated in patients with severe asthma or certain types of heart block.

Comparative Efficacy with Other Beta-Blockers

A comparative analysis of this compound with other beta-blockers reveals its unique position in therapy:

| Drug Name | Primary Use | Efficacy in Hypertension | Efficacy in Arrhythmias | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | Moderate | Moderate | Fatigue, dizziness |

| Carvedilol | Heart failure | High | High | Diarrhea, hypotension |

| Atenolol | Hypertension/Angina | High | Moderate | Fatigue, bradycardia |

| Pindolol | Hypertension/Anxiety | Moderate | Low | Dizziness, insomnia |

作用機序

クロラノロールは、βアドレナリン受容体を競合的に遮断することにより効果を発揮し、アドレナリンやノルアドレナリンなどの内因性カテコールアミンの結合を阻害します。この阻害により、心拍数、心筋収縮力、血圧が低下します。 主要な分子標的は、β1およびβ2アドレナリン受容体です .

類似化合物:

- プロプラノロール

- アテノロール

- メトプロロール

- ビスプロロール

比較: クロラノロールは、特にフェノキシ環に2つの塩素原子が存在することによって、化学構造がユニークです。この構造的特徴は、他のβ遮断薬と比較して、明確な薬理学的プロファイルに寄与しています。 たとえば、プロプラノロールは塩素原子を持たないため、βアドレナリン受容体への結合親和性と選択性に影響を与えます .

類似化合物との比較

- Propranolol

- Atenolol

- Metoprolol

- Bisoprolol

Comparison: Cloranolol is unique in its chemical structure, particularly the presence of two chlorine atoms on the phenoxy ring. This structural feature contributes to its distinct pharmacological profile compared to other beta-adrenergic blockers. For instance, Propranolol lacks the chlorine atoms, which affects its binding affinity and selectivity for beta-adrenergic receptors .

生物活性

Cloranolol is a beta-blocker with unique pharmacological properties, primarily used for managing hypertension and certain cardiac conditions. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

This compound functions as a non-selective beta-adrenergic antagonist, blocking both β1 and β2 adrenergic receptors. This action leads to several physiological effects:

- Reduction in Heart Rate : By inhibiting β1 receptors in the heart, this compound decreases heart rate and myocardial contractility, contributing to lower blood pressure.

- Bronchoconstriction : The blockade of β2 receptors can lead to bronchoconstriction, which is particularly relevant for patients with respiratory conditions.

- Vasodilation : this compound may also induce peripheral vasodilation through additional mechanisms, although this effect is less pronounced compared to other beta-blockers.

Pharmacokinetics

This compound exhibits a moderate bioavailability and undergoes hepatic metabolism. The drug's half-life varies, necessitating careful dosing in patients with liver impairment or those taking other medications that may affect its metabolism.

Hypertension Management

Clinical studies have demonstrated this compound's effectiveness in reducing systolic and diastolic blood pressure. A notable study reported an average reduction in systolic blood pressure by approximately 10-20 mmHg over a treatment period of 12 weeks .

Case Studies

- Case Study on Cardiac Patients : In a cohort of 100 hypertensive patients treated with this compound, 82% reported significant symptom relief from angina pectoris. The study highlighted the drug's role in improving exercise tolerance and reducing episodes of chest pain .

- Fall Risk in Older Adults : A study examined the relationship between beta-blocker use, including this compound, and fall risk among older adults. It found that while some beta-blockers were associated with increased fall risk due to hypotension, this compound did not significantly contribute to this risk when monitored for plasma concentrations .

Comparative Efficacy

A meta-analysis compared this compound with other antihypertensive agents. The results indicated that while this compound is effective for blood pressure management, it may be less effective than calcium channel blockers (CCBs) in improving flow-mediated dilation (FMD), an indicator of endothelial function .

Enantiomeric Activity

Research indicates that the biological activity of this compound is influenced by its enantiomers. The (S)-enantiomer is primarily responsible for its therapeutic effects, while the (R)-enantiomer has been shown to have minimal activity. A study employing chemoenzymatic synthesis highlighted the importance of enantiomeric purity in enhancing the drug's efficacy .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Hypertension Management | Average BP reduction: 10-20 mmHg over 12 weeks |

| Cardiac Patients Case Study | 82% reported symptom relief from angina |

| Fall Risk Analysis | No significant association with fall risk in older adults |

| Comparative Efficacy | Less effective than CCBs for improving FMD |

| Enantiomeric Activity | (S)-enantiomer shows primary therapeutic effects |

特性

IUPAC Name |

1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCMOTOFHFTUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54247-25-5 (hydrochloride) | |

| Record name | Cloranolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30865962 | |

| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-28-5 | |

| Record name | Cloranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloranolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。